2-Tert-butoxy-6-cyclopropoxybenzenesulfonamide
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Overview
Description
2-Tert-butoxy-6-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-tert-butoxybenzenesulfonyl chloride with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation or solvent extraction to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2-Tert-butoxy-6-cyclopropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-6-chloropyridine
- 2-Tert-butoxy-6-hydroxybenzoate
- 2-Tert-butoxy-6-methoxybenzenesulfonamide
Uniqueness
2-Tert-butoxy-6-cyclopropoxybenzenesulfonamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-11-6-4-5-10(17-9-7-8-9)12(11)19(14,15)16/h4-6,9H,7-8H2,1-3H3,(H2,14,15,16) |
InChI Key |
SYDBRUIOWREWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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